Flumatinib Mesylate

Description

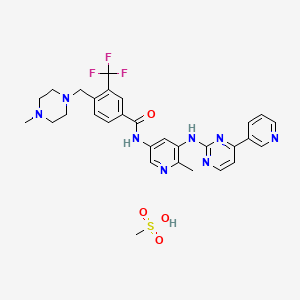

Structure

3D Structure of Parent

Properties

IUPAC Name |

methanesulfonic acid;4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]pyridin-3-yl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29F3N8O.CH4O3S/c1-19-26(38-28-34-9-7-25(37-28)21-4-3-8-33-16-21)15-23(17-35-19)36-27(41)20-5-6-22(24(14-20)29(30,31)32)18-40-12-10-39(2)11-13-40;1-5(2,3)4/h3-9,14-17H,10-13,18H2,1-2H3,(H,36,41)(H,34,37,38);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSASDYCFROUKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33F3N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237780 | |

| Record name | Flumatinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895519-91-2 | |

| Record name | Flumatinib mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895519912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumatinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUMATINIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95Y8L63NBC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flumatinib Mesylate: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action

Flumatinib Mesylate is a second-generation tyrosine kinase inhibitor (TKI) that has emerged as a significant therapeutic agent in the treatment of chronic myeloid leukemia (CML).[1][2] Developed as a derivative of imatinib, it exhibits greater potency and selectivity against the BCR-ABL1 kinase, the hallmark of Philadelphia chromosome-positive (Ph+) CML.[2][3] This technical guide provides an in-depth exploration of the discovery, synthesis, mechanism of action, and clinical pharmacology of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale for Development

The development of this compound was driven by the need to overcome the clinical challenge of resistance to first-generation TKIs like imatinib.[4] Flumatinib was designed through a structure-based drug design approach, introducing trifluoromethyl and pyridine groups to the imatinib molecular framework.[5] This structural optimization aimed to enhance its binding affinity and inhibitory activity against the BCR-ABL kinase, including some mutant forms that confer resistance to imatinib.[3][6] Flumatinib is an orally bioavailable drug that, in addition to BCR-ABL, also inhibits platelet-derived growth factor receptor (PDGFR) and mast/stem cell growth factor receptor (c-Kit).[7][8]

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. One patented method outlines a three-step reaction starting from 4-methyl-3-(trifluoromethyl)benzonitrile, involving bromination, substitution, and coupling reactions.[4] Another described synthetic route is detailed below.

General Synthetic Route

A common synthetic pathway for Flumatinib involves the condensation of an acid chloride intermediate with an aniline intermediate, followed by mesylate salt formation.[5] The key intermediates are synthesized from commercially available starting materials. The phenylamino-pyrimidine core structure is prepared, and its nitro group is subsequently reduced to form the aniline derivative.[5]

Experimental Protocol: Synthesis of this compound[5]

Step 1: Preparation of 2-Trifluoromethyl-4-(4-methylpiperazin-1-ylmethyl)-benzoyl chloride (Intermediate 3)

-

Ethyl 2-trifluoromethylbenzoate is hydrolyzed using aqueous NaOH, followed by acidification with HCl to yield 2-trifluoromethylbenzoic acid.

-

The resulting acid is refluxed with thionyl chloride (SOCl₂) to produce the acid chloride (Intermediate 3).

Step 2: Preparation of N-(4-methyl-3-aminopyridin-yl)-4-(pyridin-3-yl)pyrimidin-2-amine (Intermediate 7)

-

The phenylamino-pyrimidine core structure is synthesized.

-

The nitro group on this core structure is reduced to an amine using hydrogen gas (H₂) and a Raney Nickel catalyst in ethanol at room temperature to yield the aniline intermediate (Intermediate 7).

Step 3: Condensation and Salt Formation

-

A solution of Intermediate 7 (e.g., 8.4 mmol) in pyridine is added dropwise to Intermediate 3 (e.g., 10 mmol).

-

The mixture is stirred overnight at room temperature.

-

The solvent is removed in vacuo.

-

Water and dichloromethane (CH₂Cl₂) are added for extraction.

-

The organic layer is dried and evaporated.

-

The crude product is purified by silica-gel column chromatography.

-

The purified Flumatinib base is then treated with methanesulfonic acid in water to form the mesylate salt.

Below is a workflow diagram illustrating the general synthesis of Flumatinib.

Mechanism of Action

This compound's primary mechanism of action is the potent and selective inhibition of the BCR-ABL tyrosine kinase.[1] The fusion of the Breakpoint Cluster Region (BCR) gene and the Abelson murine leukemia (ABL) viral oncogene results in the Philadelphia chromosome, which produces a constitutively active BCR-ABL tyrosine kinase.[1] This abnormal enzyme drives the proliferation of leukemic cells and confers resistance to apoptosis.[1]

Flumatinib binds to the ATP-binding site of the BCR-ABL kinase, preventing the phosphorylation of its downstream substrates. This blockade of signal transduction effectively inhibits the growth and survival of CML cells.[1] Specifically, Flumatinib has been shown to inhibit the autophosphorylation of BCR-ABL and the phosphorylation of downstream signaling proteins such as STAT5 and ERK1/2.[9]

The special pyridine and trifluoromethyl groups in Flumatinib's structure facilitate strong hydrophobic interactions with specific amino acid residues within the ABL kinase domain, which contributes to its increased inhibitory potency compared to imatinib.[3]

The diagram below illustrates the signaling pathway inhibited by Flumatinib.

Quantitative Data

In Vitro Kinase Inhibitory Activity

Flumatinib demonstrates significantly higher potency against c-Abl compared to other kinases.

| Kinase Target | Flumatinib IC₅₀ (nM) | Reference |

| c-Abl | 1.2 | [9][10] |

| PDGFRβ | 307.6 | [9][10] |

| c-Kit | 665.5 | [9] |

Clinical Efficacy in Newly Diagnosed CML-CP

Clinical studies have demonstrated the efficacy of Flumatinib in treating newly diagnosed CML in the chronic phase (CML-CP).

| Response Metric | 3 Months | 6 Months | 12 Months | Reference |

| Complete Hematologic Response (CHR) | 96.8% (30/31) | 95.8% (23/24) | 100% (14/14) | [11] |

| Complete Cytogenetic Response (CCyR) | 87.5% (21/24) | 100% (17/17) | 100% (14/14) | [11] |

| Major Molecular Response (MMR) (BCR-ABLIS ≤0.1%) | 40.0% (10/25) | 69.6% (16/23) | 71.4% (10/14) | [11] |

| Deep Molecular Response (DMR) (BCR-ABLIS ≤0.01%) | 24.0% (6/25) | 52.2% (12/23) | 64.3% (9/14) | [11] |

Pharmacokinetics in CML-CP Patients

Pharmacokinetic studies have characterized the absorption, distribution, metabolism, and excretion of Flumatinib.

| Parameter | 400 mg Dose | 600 mg Dose | Reference |

| Single Dose | |||

| Tₘₐₓ (median, h) | 2.0 | 2.0 | [12][13] |

| t₁/₂ (mean, h) | 16.9 | 16.0 | [12][13] |

| Multiple Dose (Steady-State) | |||

| Drug Accumulation (fold) | ~4.1 | ~3.4 | [12][14] |

| Cₘᵢₙ (mean ± SD, ng/mL) | 29.5 ± 12.4 | 33.1 ± 14.3 | [14] |

Experimental Protocol: Pharmacokinetic Analysis[12][13]

-

Patient Cohort: Eligible patients with chronic phase CML are enrolled.

-

Dosing Regimen: Patients are administered a single dose of Flumatinib (e.g., 400 mg or 600 mg) on day 1. This is followed by a 2-day washout period and then 8 consecutive days of once-daily administration.

-

Sample Collection: For each patient, approximately 4 mL of blood is collected in heparinized tubes at specified time points post-dosing.

-

Sample Processing: Blood samples are centrifuged at 2000g for 10 minutes at 4°C. The resulting plasma is separated and stored at -70°C.

-

Bioanalysis: Plasma concentrations of Flumatinib and its metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) are calculated from the plasma concentration-time data using a standard noncompartmental method with appropriate software (e.g., R).

Drug Resistance and Future Directions

While Flumatinib is effective against many imatinib-resistant CML cases, resistance can still emerge, often due to secondary mutations in the ABL kinase domain.[6] In vitro studies have shown that Flumatinib has a high potency against certain mutant BCR-ABL kinases, such as V299L, F317L, F317I, and M351T.[3] This suggests it can be a valuable therapeutic option for patients who have developed resistance to other TKIs.[2]

The logical relationship for the development and application of Flumatinib is shown below.

Conclusion

This compound represents a significant advancement in the targeted therapy of CML.[1] Its rational design led to a potent second-generation TKI with a manageable safety profile and superior efficacy in many cases compared to first-generation inhibitors. The detailed understanding of its synthesis, mechanism of action, and clinical pharmacology is crucial for its optimal use in clinical practice and for the ongoing development of next-generation cancer therapeutics.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Safety and efficacy of flumatinib as later-line therapy in patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety and efficacy of flumatinib as later-line therapy in patients with chronic myeloid leukemia | Haematologica [haematologica.org]

- 4. CN111072636A - Synthesis method of flumatinib - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. This compound | C30H33F3N8O4S | CID 46910592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. apexbt.com [apexbt.com]

- 11. [Clinical Efficacy and Safety of Flumatinib in the Treatment of Patients with Newly Diagnosed Chronic Myeloid Leukemia in Chronic Phase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of single- and multiple-dose flumatinib in patients with chronic phase chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of single- and multiple-dose flumatinib in patients with chronic phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Pharmacokinetics of single- and multiple-dose flumatinib in patients with chronic phase chronic myeloid leukemia [frontiersin.org]

In Vitro Antineoplastic Activity of Flumatinib Mesylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumatinib Mesylate is a second-generation tyrosine kinase inhibitor (TKI) demonstrating significant promise in targeted cancer therapy.[1] Structurally an imatinib derivative, it exhibits greater selectivity and potency against specific proteins involved in the proliferation and survival of cancer cells.[1] This document provides a comprehensive technical guide to the in vitro antineoplastic activities of this compound, focusing on its mechanism of action, inhibitory concentrations, and the experimental methodologies used for its evaluation. Its primary targets include the BCR-ABL fusion protein, platelet-derived growth factor receptor (PDGFR), and the mast/stem cell growth factor receptor (c-Kit), making it a key agent in the study of chronic myeloid leukemia (CML) and other malignancies like gastrointestinal stromal tumors (GISTs).[2][3][4][5]

Mechanism of Action: Inhibition of Key Signaling Pathways

This compound exerts its antineoplastic effects by selectively targeting constitutively active tyrosine kinases that drive oncogenesis.[2] By binding to the ATP-binding site of these kinases, Flumatinib blocks their catalytic activity, thereby inhibiting downstream signaling pathways crucial for cell proliferation, survival, and migration. The primary kinase targets are BCR-ABL, PDGFR, and c-Kit.[3][4] Inhibition of these kinases leads to the shutdown of downstream signaling cascades, including the ERK1/2 and STAT3 pathways, ultimately inducing apoptosis and halting the proliferation of tumor cells.[5]

Caption: this compound inhibits BCR-ABL, PDGFR, and c-Kit signaling.

Quantitative In Vitro Efficacy

The potency of this compound has been quantified across various cancer cell lines, particularly those dependent on BCR-ABL or mutated c-Kit signaling. The half-maximal inhibitory concentration (IC50) is a key metric for its antiproliferative activity.

Table 1: Antiproliferative Activity (IC50) of Flumatinib in Ph+ ALL Cells

| Drug | Cell Line | IC50 (µmol/L) |

| Flumatinib | SUP-B15 | 1.388 |

| Imatinib | SUP-B15 | 13.25 |

| Dasatinib | SUP-B15 | 8.63 |

| Data sourced from a study on Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) cells.[6] |

Table 2: Antiproliferative Activity (IC50) of Flumatinib against KIT-mutated Cells

| Cell Line | KIT Mutation | Flumatinib IC50 (nM) | Imatinib IC50 (nM) | Sunitinib IC50 (nM) |

| 32D-V559D | Exon 11 | 2-4 | 2-4 | 2-4 |

| 32D-Del(V559V560) | Exon 11 | 2-4 | 2-4 | 2-4 |

| 32D-(Y503-F504 ins AY) | Exon 9 | 275.0 | 192.0 | 10.9 |

| 32D-D816H | Exon 17 (Primary) | 34.4 | 208.8 | 17.5 |

| 32D-N822K | Exon 17 (Primary) | 16.5 | 252.5 | 37.0 |

| 32D-V559D + D820G | Exon 11 + 17 (Secondary) | 11.2 | 50-6552 | - |

| 32D-V559D + N822K | Exon 11 + 17 (Secondary) | 10.4 | 50-6552 | - |

| 32D-V559D + Y823D | Exon 11 + 17 (Secondary) | 6.3 | 50-6552 | - |

| 32D-V559D + A829P | Exon 11 + 17 (Secondary) | 11.2 | 50-6552 | - |

| Data compiled from studies on murine 32D cells transformed with various human c-Kit mutations relevant to GISTs.[5][7] |

These data highlight Flumatinib's potent activity against the imatinib-sensitive V559D mutation and, crucially, its superior efficacy in overcoming resistance conferred by certain secondary mutations in the KIT activation loop (e.g., N822K, Y823D), where imatinib is less effective.[5][8]

Experimental Protocols

Standard in vitro assays are employed to characterize the antineoplastic activity of this compound. The following are representative protocols.

Cell Lines and Culture

-

Cell Lines: SUP-B15 (Ph+ ALL), 32D (murine hematopoietic progenitor) cells transfected with various human c-Kit mutant constructs.[5][6]

-

Culture Medium: For SUP-B15, RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS). For 32D cells, RPMI-1640 is used, and for non-transformed cells, Interleukin-3 (IL-3) is added to support growth.[7]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]

Cell Viability / Proliferation Assay (CCK-8 Method)

This assay determines the cytotoxic effect of the compound.

-

Cell Seeding: Logarithmic growth phase cells (e.g., SUP-B15) are seeded into 96-well plates at a density of approximately 6 x 10^5 cells/L.[6]

-

Drug Treatment: Cells are treated with serial dilutions of this compound (e.g., 0.78 to 25 µmol/L), alongside controls (vehicle-only and blank wells).[6]

-

Incubation: The plates are incubated for a specified period (e.g., 24 hours) under standard culture conditions.[6]

-

Reagent Addition: 20 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, followed by another incubation for 4 hours.[6]

-

Data Acquisition: The absorbance (OD) is measured at a specific wavelength using a microplate reader.

-

Analysis: Cell viability is calculated relative to the vehicle control, and IC50 values are determined using dose-response curve analysis.

Caption: Workflow for a typical cell viability (CCK-8) assay.

Western Blot Analysis for Signaling Pathway Inhibition

This technique is used to assess the phosphorylation status of target kinases and their downstream effectors.

-

Cell Treatment: Cancer cells are cultured to an appropriate density and then treated with this compound at various concentrations for a defined period (e.g., 4 hours).[8]

-

Cell Lysis: Cells are harvested and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-KIT, KIT, p-ERK1/2, ERK1/2, p-STAT3, STAT3).[8]

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels to determine the extent of inhibition.

Conclusion

In vitro studies robustly demonstrate that this compound is a potent and selective inhibitor of key oncogenic tyrosine kinases. Its efficacy against wild-type BCR-ABL and c-Kit, and notably, its ability to overcome resistance conferred by specific c-Kit activation loop mutations, positions it as a valuable compound for both ongoing research and clinical application.[5][9] The experimental frameworks detailed herein provide a basis for the continued investigation and characterization of its antineoplastic properties in diverse cancer models.

References

- 1. Safety and efficacy of flumatinib as later-line therapy in patients with chronic myeloid leukemia | Haematologica [haematologica.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Facebook [cancer.gov]

- 4. This compound | C30H33F3N8O4S | CID 46910592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Basic and clinical study of efficacy and adverse effects of flumatinib in Ph+ ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

Flumatinib Mesylate: A Technical Overview of its Inhibitory Action on PDGFR and c-Kit Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumatinib Mesylate is an orally bioavailable, second-generation tyrosine kinase inhibitor (TKI).[1][2] Structurally derived from imatinib, it is engineered to exhibit greater selectivity and potency.[2] Flumatinib is a potent inhibitor of the BCR-ABL fusion protein, the primary target in chronic myeloid leukemia (CML), but also demonstrates significant activity against Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit (also known as Stem Cell Factor Receptor or SCFR).[1][3][4] These latter kinases are critical drivers in the pathogenesis of various solid tumors, most notably Gastrointestinal Stromal Tumors (GISTs).[3][5][6] This document provides an in-depth technical guide on the mechanism, quantitative effects, and experimental evaluation of this compound's activity on PDGFR and c-Kit kinases.

Core Mechanism of Action

Flumatinib functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the kinase domain of PDGFR and c-Kit, preventing the phosphorylation of tyrosine residues. This action blocks the initiation of downstream signaling cascades that are crucial for cell proliferation, survival, migration, and angiogenesis.[1][7] A key feature of Flumatinib is its ability to inhibit not only the wild-type forms of these kinases but also certain activating mutants that confer resistance to other TKIs like imatinib and sunitinib.[1][3][5]

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize key IC50 values, providing a comparative perspective against imatinib.

Table 1: In Vitro Kinase Inhibition

This table presents the half-maximal inhibitory concentration (IC50) of Flumatinib and Imatinib against the enzymatic activity of target kinases. Lower values indicate greater potency.

| Compound | Target Kinase | IC50 (nM) |

| Flumatinib | c-Abl | 1.2[8] |

| PDGFRβ | 307.6[3][8] | |

| c-Kit | 665.5[3][8] | |

| Imatinib | c-Abl | 100.9[3] |

| PDGFRβ | 201.8[3] | |

| c-Kit | 361.8[3] |

Data compiled from published in vitro kinase assays.[3][8]

Table 2: Anti-proliferative Activity Against Imatinib-Resistant c-Kit Mutants

This table showcases Flumatinib's efficacy in overcoming resistance. It details the IC50 values for cell proliferation in 32D cells engineered to express various imatinib-resistant c-Kit mutations commonly found in GISTs.

| Cell Line (c-Kit Mutant) | Flumatinib IC50 (nM) | Imatinib IC50 (nM) | Sunitinib IC50 (nM) |

| 32D-V559D + D820G | 101.3 | 250.3 | 19.8 |

| 32D-V559D + N822K | 158.5 | 1000+ | 1000+ |

| 32D-V559D + Y823D | 129.6 | 1000+ | 1000+ |

| 32D-V559D + A829P | 114.7 | 1000+ | 1000+ |

Data adapted from studies on 32D cell lines expressing specified mutations.[3] These results highlight Flumatinib's potent activity against key secondary mutations in the c-Kit activation loop that confer resistance to both imatinib and sunitinib.[3][5][9]

Key Signaling Pathways and Inhibition Point

Flumatinib targets the initial step of receptor tyrosine kinase activation. The diagrams below illustrate the canonical signaling pathways for PDGFR and c-Kit and the point of inhibition.

References

- 1. Facebook [cancer.gov]

- 2. Safety and efficacy of flumatinib as later-line therapy in patients with chronic myeloid leukemia | Haematologica [haematologica.org]

- 3. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in the systemic treatment of gastrointestinal stromal tumors | Cancer Biology & Medicine [cancerbiomed.org]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Flumatinib Mesylate: A Technical Guide to Early-Stage Clinical Trial Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumatinib mesylate, a second-generation tyrosine kinase inhibitor (TKI), has emerged as a promising therapeutic agent for the treatment of chronic myeloid leukemia (CML).[1][2] Developed as a structurally optimized derivative of imatinib, flumatinib exhibits potent and selective inhibitory activity against the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive (Ph+) CML.[3][4] This technical guide provides an in-depth overview of the early-stage clinical trial data for this compound, with a focus on its pharmacological profile, clinical efficacy, and safety as observed in preclinical and Phase I/II studies.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the BCR-ABL tyrosine kinase.[1] By binding to the ATP-binding site of the ABL kinase domain, flumatinib blocks the phosphorylation of downstream substrates, thereby interrupting the signaling pathways that drive the proliferation and survival of CML cells.[1][5] In addition to its activity against the wild-type BCR-ABL kinase, flumatinib has demonstrated efficacy against various imatinib-resistant mutations.[6] Furthermore, it exhibits inhibitory effects on other tyrosine kinases, including platelet-derived growth factor receptor (PDGFR) and c-Kit, which are implicated in the pathogenesis of other malignancies such as gastrointestinal stromal tumors (GISTs).[5][6]

Signaling Pathway

The following diagram illustrates the targeted signaling pathway of this compound.

Caption: Flumatinib inhibits the BCR-ABL pathway.

Preclinical Data

In preclinical studies, flumatinib demonstrated potent inhibitory activity against BCR-ABL kinase, being approximately 80-fold more effective than imatinib in enzyme-linked immunosorbent assays (ELISAs).[6] The IC50 values for ABL kinase inhibition were 1.2 nM for flumatinib and 100.9 nM for imatinib.[6] In cellular proliferation assays, flumatinib also showed superior efficacy against various KIT mutants that confer resistance to imatinib and sunitinib.[6]

Phase I Clinical Trial Data

The initial Phase I clinical trials of this compound were designed to assess its safety, tolerability, and pharmacokinetic profile in patients with CML.

Pharmacokinetics

A study involving patients with chronic phase CML (CML-CP) evaluated single and multiple doses of flumatinib at 400 mg and 600 mg.[3] The key pharmacokinetic parameters are summarized in the tables below.

Table 1: Single-Dose Pharmacokinetic Parameters of Flumatinib (Day 1) [2][3]

| Parameter | 400 mg (n=14) | 600 mg (n=15) |

| Tmax (median, h) | 2.0 | 2.0 |

| Cmax (mean ± SD, ng/mL) | 38.0 ± 12.5 | 61.9 ± 50.0 |

| AUC0–t (mean ± SD, ng·h/mL) | 536.3 ± 179.9 | 746.7 ± 534.7 |

| AUC0–∞ (mean ± SD, ng·h/mL) | 564.3 ± 196.7 | 777.4 ± 550.2 |

| t1/2 (mean, h) | 16.0 | 16.9 |

Table 2: Multiple-Dose Pharmacokinetic Parameters of Flumatinib [3]

| Parameter | 400 mg | 600 mg |

| Drug Accumulation (fold) | ~4.1 | ~3.4 |

| Time to Steady State (days) | 6-8 | 6-8 |

Experimental Protocol: Pharmacokinetic Analysis

-

Study Design: An open-label, single- and multiple-dose study in patients with CML-CP.[3] Patients received a single dose on day 1, followed by a 2-day washout period, and then once-daily administration for 8 consecutive days.[3]

-

Sample Collection: Serial plasma samples were collected from patients.[3]

-

Analytical Method: Plasma concentrations of flumatinib and its metabolites (M1 and M3) were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

-

Data Analysis: Pharmacokinetic parameters were calculated using a standard noncompartmental method.[3]

Experimental Workflow: Pharmacokinetic Study

Caption: Workflow for the pharmacokinetic study.

Early-Stage Efficacy Data

Early clinical studies demonstrated promising efficacy for flumatinib in treating CML. A retrospective study of five newly diagnosed CML-CP patients treated with 600 mg/day of flumatinib showed that all patients achieved an optimal molecular response within three months.[7] Two of these patients achieved a major molecular response (MMR), and one patient achieved undetectable molecular residual disease.[7]

In a study involving patients with Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), flumatinib-based chemotherapy resulted in high rates of complete remission (CR) and molecular response.[8]

Table 3: Efficacy of Flumatinib in Newly Diagnosed Ph+ ALL (n=29) [8]

| Response | 1 Month | 3 Months | 6 Months |

| Complete Remission (CR) Rate | - | 87.5% | 86.7% |

| Induced CR Rate | 96.3% | - | - |

| MRD Negative Conversion Rate | 82.6% | 95.6% | - |

| Major Molecular Response (MMR) Rate | 73.9% | 87.5% | 93.3% |

| Complete Molecular Response (CMR) Rate | 52.2% | 62.5% | 73.3% |

Safety and Tolerability

Early-stage trials indicated that flumatinib has a manageable safety profile. The most common adverse events reported were generally low-grade and tolerable.[3][7] In a study of newly diagnosed CML-CP patients, adverse reactions included transient diarrhea, vomiting, rash with pruritus, and grade 3 hematological toxicity in one patient.[7] Importantly, no second-generation TKI-specific adverse cardiovascular events were observed.[7]

Conclusion

The early-stage clinical trial data for this compound demonstrate its potential as a potent and effective TKI for the treatment of CML and other related malignancies. Its favorable pharmacokinetic profile, promising efficacy in achieving molecular responses, and manageable safety profile support its continued development and investigation in later-phase clinical trials. Further research is warranted to fully elucidate its long-term efficacy and safety in a larger patient population.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Frontiers | Pharmacokinetics of single- and multiple-dose flumatinib in patients with chronic phase chronic myeloid leukemia [frontiersin.org]

- 3. Pharmacokinetics of single- and multiple-dose flumatinib in patients with chronic phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety and efficacy of flumatinib as later-line therapy in patients with chronic myeloid leukemia | Haematologica [haematologica.org]

- 5. Facebook [cancer.gov]

- 6. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. Frontiers | Basic and clinical study of efficacy and adverse effects of flumatinib in Ph+ ALL [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structural and Spectral Characterization of Flumatinib Mesylate

This compound is a potent, second-generation tyrosine kinase inhibitor (TKI) targeting the Bcr-Abl fusion protein, platelet-derived growth factor receptor (PDGFR), and mast/stem cell growth factor receptor (c-Kit)[1][2][3]. As a derivative of imatinib, it exhibits greater selectivity and potency, making it a significant therapeutic agent, particularly for chronic myeloid leukemia (CML)[4]. This document provides a comprehensive overview of its structural and spectral properties, compiling key data from foundational studies to guide further research and development.

Chemical and Structural Properties

This compound is the mesylate salt form of flumatinib[1]. Its chemical structure was designed based on the molecular framework of imatinib, with the introduction of trifluoromethyl and pyridine groups to enhance its inhibitory activity[5].

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | methanesulfonic acid;4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]pyridin-3-yl]-3-(trifluoromethyl)benzamide | [1] |

| Molecular Formula | C₃₀H₃₃F₃N₈O₄S | [1][6] |

| Molecular Weight | 658.69 g/mol | [6] |

| CAS Number | 895519-91-2 | [1][6] |

| Synonyms | HH-GV-678 mesylate, UNII-95Y8L63NBC | [1] |

Crystallographic Characterization

The solid-state structure of this compound has been elucidated through single-crystal X-ray diffraction and X-ray powder diffraction (XRPD), revealing its precise three-dimensional arrangement and identifying different crystalline forms.

Single-Crystal X-ray Diffraction

Analysis of a single crystal of this compound shows that two molecules of the salt and three water molecules co-crystallize, held together by hydrogen bonds. The piperazine ring adopts a chair conformation[5]. Key crystallographic data are summarized below.

Table 2: Single-Crystal X-ray Crystallographic Data

| Parameter | Value |

| Formula | 2(C₂₉H₂₉F₃N₈O)·2(CH₃SO₃)·3(H₂O) |

| Molecular Weight (Mr) | 712.76 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (nm) | 9.8449(10) |

| b (nm) | 14.9775(15) |

| c (nm) | 24.409(2) |

| α (°) | 78.235(2) |

| β (°) | 78.584(2) |

| γ (°) | 75.349(2) |

| Volume (V, nm³) | 3368.0(6) |

| Z | 4 |

| Calculated Density (Dc, g/cm³) | 1.406 |

| Final R indices [I>2σ(I)] | R = 0.0622, wR2 = 0.1267 |

| Data sourced from Xu et al., Synthetic Communications, 2010[5]. |

X-ray Powder Diffraction (XRPD)

Different crystalline forms of a drug substance can impact its stability and solubility. A patent for this compound describes a specific polymorph, Crystal Form C, characterized by its XRPD pattern.

Table 3: Characteristic XRPD Peaks for this compound Crystal Form C

| Position (2θ ± 0.2°) |

| 9.60 |

| 11.12 |

| 12.78 |

| 13.34 |

| 14.94 |

| 15.24 |

| 15.48 |

| 17.38 |

| 17.70 |

| 18.74 |

| 19.24 |

| 19.72 |

| 20.10 |

| 20.52 |

| 22.08 |

| 23.30 |

| 24.08 |

| 24.52 |

| 25.76 |

| 27.18 |

| 29.18 |

| Data sourced from Patent WO2014056396A1[7]. |

Experimental Protocols

-

Single-Crystal X-ray Diffraction: A suitable single crystal of this compound is mounted on a diffractometer. Data is collected using Mo-Kα radiation. The structure is solved by direct methods and refined by full-matrix least-squares on F².

-

X-ray Powder Diffraction (XRPD): The analysis of Crystal Form C is performed using an X-ray diffractometer with Cu-Kα radiation[7]. The sample is scanned over a specified 2θ range to obtain the diffractogram.

-

Preparation of Crystal Form C: Flumatinib is mixed with water, an organic solvent (e.g., acetone), and methanesulfonic acid. The mixture is heated (e.g., to 50 ± 5°C) to dissolve the components. A solid is precipitated by adding more organic solvent and cooling. The resulting crystals are isolated by filtration to yield Form C[7].

Spectral Characterization

A combination of spectroscopic techniques has been used to confirm the chemical structure of this compound, including mass spectrometry, nuclear magnetic resonance, infrared, and ultraviolet spectroscopy[5][8].

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern of Flumatinib. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for its quantification in biological matrices[9].

Table 4: LC-MS/MS Parameters for Flumatinib Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Flumatinib | 563 | 463 |

| Metabolite M1 (N-desmethyl) | 549 | 463 |

| Metabolite M3 (Amide hydrolysis) | 303 | 175 |

| Data sourced from Zhong et al., Journal of Chromatography B, 2012[9]. |

Experimental Protocol: LC-MS/MS for Plasma Samples

-

Sample Preparation: Protein precipitation is performed by adding methanol to a 50 µL plasma sample[9].

-

Chromatography: The separation is achieved on a C18 column using an isocratic mobile phase, such as methanol:5mM ammonium acetate:formic acid (60:40:0.4, v/v/v)[9]. The total run time is typically short, around 4.2 minutes[9].

-

Mass Spectrometry: Detection is performed on a tandem mass spectrometer in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source[9].

References

- 1. This compound | C30H33F3N8O4S | CID 46910592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety and efficacy of flumatinib as later-line therapy in patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. apexbt.com [apexbt.com]

- 7. WO2014056396A1 - this compound crystal form and preparation method and use thereof - Google Patents [patents.google.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Simultaneous determination of flumatinib and its two major metabolites in plasma of chronic myelogenous leukemia patients by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Flumatinib Mesylate: A Deep Dive into its Inhibition of Signal Transduction Pathways

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Flumatinib Mesylate, a second-generation tyrosine kinase inhibitor (TKI), has emerged as a potent and selective therapeutic agent for chronic myeloid leukemia (CML). Its primary mechanism of action involves the targeted inhibition of the constitutively active Bcr-Abl tyrosine kinase, the hallmark of Philadelphia chromosome-positive (Ph+) CML. This guide provides an in-depth technical overview of this compound's role in the inhibition of key signal transduction pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions.

Introduction

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the reciprocal translocation t(9;22)(q34;q11), which results in the formation of the Philadelphia chromosome and the expression of the Bcr-Abl fusion protein. The Bcr-Abl oncoprotein possesses constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways. This compound is an orally bioavailable TKI designed to specifically target and inhibit the enzymatic activity of Bcr-Abl, thereby blocking the aberrant signals that promote leukemogenesis.[1][2]

Mechanism of Action: Targeting the Bcr-Abl Kinase

This compound functions as a competitive inhibitor at the ATP-binding site of the Bcr-Abl kinase domain.[3] By occupying this site, it prevents the phosphorylation of tyrosine residues on various substrate proteins, effectively halting the downstream signaling cascades that are crucial for CML cell proliferation and survival.[1]

Kinase Inhibition Profile

This compound exhibits high potency and selectivity for the Bcr-Abl kinase. In addition to its primary target, it also demonstrates inhibitory activity against other tyrosine kinases implicated in oncogenesis, including Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit. The inhibitory concentrations (IC50) for these kinases are summarized in the table below.

| Kinase Target | This compound IC50 (nM) | Imatinib IC50 (nM) | Reference |

| c-Abl | 1.2 | 100.9 | [4] |

| PDGFRβ | 307.6 | 201.8 | |

| c-Kit | 665.5 | 361.8 |

Table 1: In vitro inhibitory activity of this compound and Imatinib against various tyrosine kinases.

Inhibition of Downstream Signal Transduction Pathways

The constitutive activation of Bcr-Abl leads to the dysregulation of several critical signaling pathways. This compound's inhibition of Bcr-Abl effectively blocks these downstream cascades, primarily the Ras/Raf/MEK/ERK and JAK/STAT pathways.[5]

The Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Bcr-Abl activates this pathway through the GRB2/SOS complex, leading to the activation of Ras. This compound's inhibition of Bcr-Abl prevents the phosphorylation of downstream components, including ERK1/2, thereby arresting the cell cycle and inhibiting proliferation.

The JAK/STAT Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway plays a crucial role in cytokine signaling and cell survival. Bcr-Abl can directly phosphorylate and activate STAT proteins, particularly STAT5. Activated STAT5 translocates to the nucleus and promotes the transcription of anti-apoptotic genes. By inhibiting Bcr-Abl, this compound prevents the phosphorylation of STAT5, leading to the downregulation of these survival signals and promoting apoptosis in CML cells.

Experimental Protocols

In Vitro Bcr-Abl Kinase Inhibition Assay (Homogeneous Assay Format)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against Bcr-Abl kinase.

Materials:

-

Recombinant Bcr-Abl enzyme

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP solution

-

Peptide substrate (e.g., a biotinylated peptide with a tyrosine residue)

-

Test compound (this compound) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound dilutions.

-

Add the Bcr-Abl enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions (e.g., measuring luminescence to determine ADP formation).[6]

-

Calculate the IC50 value by plotting the percent inhibition against the log concentration of the test compound.

Western Blot Analysis of STAT5 and ERK1/2 Phosphorylation

This protocol describes the methodology to assess the effect of this compound on the phosphorylation status of key downstream signaling proteins.

Materials:

-

CML cell line (e.g., K562)

-

This compound

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture CML cells and treat with varying concentrations of this compound for a specified duration.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[7][8]

-

Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Clinical Efficacy

Clinical trials have demonstrated the superior efficacy of this compound compared to the first-generation TKI, imatinib. The phase III FESTnd study (NCT02204644) in newly diagnosed CML-CP patients showed significantly higher and faster response rates with Flumatinib.

| Response Rate | Flumatinib (600 mg daily) | Imatinib (400 mg daily) | p-value | Reference |

| Major Molecular Response (MMR) at 6 months | 33.7% | 18.3% | 0.0006 | |

| MMR at 12 months | 52.6% | 39.6% | 0.0102 | |

| Early Molecular Response (EMR) at 3 months | 82.1% | 53.3% | <0.0001 | |

| Molecular Remission 4 (MR4) at 12 months | 23.0% | 11.7% | 0.0034 |

Table 2: Key efficacy endpoints from the FESTnd phase III clinical trial.

Mechanisms of Resistance

Despite the high efficacy of TKIs, resistance can emerge through various mechanisms. These can be broadly categorized as Bcr-Abl-dependent or -independent.

-

Bcr-Abl Dependent Resistance: The most common mechanism is the acquisition of point mutations within the Bcr-Abl kinase domain, which can impair drug binding.[9][10] Flumatinib has shown efficacy against some imatinib-resistant mutations.[11]

-

Bcr-Abl Independent Resistance: This can involve the activation of alternative signaling pathways that bypass the need for Bcr-Abl signaling, or alterations in drug influx and efflux transporters.[12][13]

Conclusion

This compound is a highly effective second-generation TKI that potently and selectively inhibits the Bcr-Abl kinase. Its mechanism of action, centered on the blockade of critical downstream signaling pathways such as the Ras/Raf/MEK/ERK and JAK/STAT cascades, translates into superior clinical responses in patients with CML. Understanding the intricacies of its interaction with these pathways is crucial for optimizing its therapeutic use and developing strategies to overcome potential resistance. This guide provides a foundational technical understanding for researchers and clinicians working towards advancing CML therapy.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Facebook [cancer.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. promega.com [promega.com]

- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospho-ERK1/2 (Thr202/Tyr204) antibody (28733-1-AP) | Proteintech [ptglab.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. mdpi.com [mdpi.com]

- 11. Safety and efficacy of flumatinib as later-line therapy in patients with chronic myeloid leukemia | Haematologica [haematologica.org]

- 12. [PDF] Mechanisms of Resistance to Imatinib and Second-Generation Tyrosine Inhibitors in Chronic Myeloid Leukemia | Semantic Scholar [semanticscholar.org]

- 13. Mechanisms of Resistance to Imatinib and Second-Generation Tyrosine Inhibitors in Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Flumatinib Mesylate: Application Notes and Protocols for CML Cell Lines

Audience: Researchers, scientists, and drug development professionals in oncology and hematology.

Introduction: Flumatinib Mesylate is a second-generation tyrosine kinase inhibitor (TKI) demonstrating high efficacy in the treatment of Chronic Myeloid Leukemia (CML).[1][2] It primarily targets the BCR-ABL fusion protein, the hallmark of CML, which drives uncontrolled cell proliferation and resistance to apoptosis.[3] This document provides detailed experimental protocols for evaluating the effects of this compound on CML cell lines, along with data presentation and visualization of the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of this compound on the K562 human CML cell line and its flumatinib-resistant counterpart, K562/FLM.

Table 1: Cell Viability (IC50) of this compound

| Cell Line | Treatment Duration | IC50 (nM) | Reference |

| K562 | 72 hours | 2.64 | [3] |

| K562/FLM | 72 hours | 58.69 | [3] |

Table 2: Apoptosis Induction by this compound

| Cell Line | Treatment | Duration | Apoptosis Rate (%) | Reference |

| K562 | 5 nM Flumatinib | 24 hours | Increased significantly | [3] |

| K562/FLM | 50 nM Flumatinib | 24 hours | Modest 6% increase | [3] |

Table 3: Cell Cycle Analysis after this compound Treatment

| Cell Line | Treatment | Duration | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| K562 (Control) | Untreated | 24 hours | 42.06 | 49.35 | 8.59 | [3] |

| K562 | 5 nM Flumatinib | 24 hours | 71.76 | 28.24 | Not detectable | [3] |

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the metabolic activity of CML cells by 50% (IC50).

Materials:

-

CML cell lines (e.g., K562)

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed CML cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Centrifuge the plate, carefully remove the supernatant, and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells following treatment with this compound.

Materials:

-

Treated and untreated CML cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Treat CML cells with the desired concentration of this compound for 24 hours.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

-

Treated and untreated CML cells

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Treat CML cells with this compound for 24 hours.

-

Harvest the cells and wash them with PBS.

-

Fix the cells in cold 70% ethanol overnight at 4°C.

-

Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

Western Blot Analysis of BCR-ABL Signaling

This protocol detects changes in the expression and phosphorylation of key proteins in the BCR-ABL signaling pathway upon this compound treatment.

Materials:

-

Treated and untreated CML cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-BCR-ABL, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated and untreated cells with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions:

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL reagent and an imaging system.

Visualizations

The following diagrams illustrate the experimental workflow and the targeted signaling pathway.

References

- 1. Overcoming flumatinib resistance in chronic myeloid leukaemia: Insights into cellular mechanisms and ivermectin's therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. STAT3 [p Tyr705] Antibody - BSA Free (NBP2-19129): Novus Biologicals [novusbio.com]

- 4. Anti-STAT3 (phospho Tyr705) antibody (GTX118000) | GeneTex [genetex.com]

- 5. Phospho-ERK1/2 (Thr202/Tyr204) antibody (80031-1-RR) | Proteintech [ptglab.com]

- 6. ABclonal [abclonal.com]

- 7. BCR-ABL Monoclonal Antibody (7C6) (MA1-153) [thermofisher.com]

- 8. Intracellular delivery of anti-BCR/ABL antibody by PLGA nanoparticles suppresses the oncogenesis of chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flumatinib Mesylate in In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumatinib Mesylate is a potent, second-generation tyrosine kinase inhibitor (TKI) that selectively targets BCR-ABL, c-Kit, and platelet-derived growth factor receptor (PDGFR).[1][2] It has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML).[3] These application notes provide detailed protocols for the use of this compound in preclinical in vivo xenograft models, a critical step in evaluating its anti-cancer therapeutic potential. The following sections offer guidance on experimental design, detailed protocols for establishing and treating xenograft models, and data presentation for robust and reproducible studies.

Mechanism of Action

This compound exerts its anti-neoplastic effects by inhibiting the kinase activity of key signaling proteins involved in cell proliferation and survival. The primary targets of this compound are:

-

BCR-ABL: A constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation, which is the hallmark of CML.[4] Inhibition of BCR-ABL blocks downstream signaling pathways, such as the STAT5 pathway, leading to the suppression of leukemic cell proliferation.[4][5]

-

c-Kit: A receptor tyrosine kinase often implicated in the growth and survival of various cancer cells.[6] Flumatinib can overcome resistance to other TKIs mediated by certain c-Kit mutations.[1]

-

PDGFR (Platelet-Derived Growth Factor Receptor): A receptor tyrosine kinase that, when activated, can drive tumor growth and angiogenesis.[7]

Signaling Pathways Inhibited by this compound

The following diagrams illustrate the signaling pathways targeted by this compound.

References

- 1. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flumatinib versus Imatinib for Newly Diagnosed Chronic Phase Chronic Myeloid Leukemia: A Phase III, Randomized, Open-label, Multi-center FESTnd Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of STAT5: A therapeutic option in BCR-ABL1-driven leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. C-kit inhibition by imatinib mesylate attenuates progenitor cell expansion and inhibits liver tumor formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

Application Notes and Protocols for Flumatinib Mesylate in Murine Leukemia Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumatinib mesylate is a potent, second-generation tyrosine kinase inhibitor (TKI) that targets the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML).[1][2] It also exhibits inhibitory activity against other kinases such as PDGFR and c-Kit.[3] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and relevant signaling pathways for the use of this compound in preclinical murine leukemia models.

Quantitative Data Summary

The following tables summarize the reported in vivo dosage and efficacy of this compound in a murine model utilizing the 32D hematopoietic cell line, which is relevant for leukemia studies.

Table 1: In Vivo Dosage of this compound in a Murine Model

| Parameter | Details | Reference |

| Murine Model | Mice subcutaneously injected with 32D cells expressing KIT mutants | [3] |

| Dosage | 75 mg/kg | [3] |

| Administration Route | Oral gavage | [3] |

| Frequency | Once daily (q.d.) or twice daily (b.i.d.) | [3] |

| Vehicle | Not specified | [3] |

Table 2: In Vivo Efficacy of this compound

| Murine Model | Treatment Group | Median Survival (days) | P-value vs. Vehicle | Reference |

| 32D-V559D+Y823D cells | Vehicle | 22 | - | [3] |

| Imatinib (150 mg/kg, q.d.) | 20 | Not significant | [3] | |

| Flumatinib (75 mg/kg, q.d.) | 25.5 | P = 0.061 | [3] | |

| Flumatinib (75 mg/kg, b.i.d.) | 25.5 | P < 0.05 | [3] |

Signaling Pathway

This compound primarily targets the constitutively active BCR-ABL tyrosine kinase. Inhibition of BCR-ABL blocks downstream signaling pathways crucial for the proliferation, survival, and adhesion of leukemia cells. The diagram below illustrates the key components of the BCR-ABL signaling cascade.

Caption: The BCR-ABL signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Establishment of a Murine CML Model (Retroviral Transduction)

This protocol describes a common method for inducing a CML-like disease in mice through the retroviral transduction of hematopoietic stem cells with the BCR-ABL gene.[4][5]

Materials:

-

Donor mice (e.g., C57BL/6J), 6-8 weeks old

-

Recipient mice (e.g., C57BL/6J), 6-8 weeks old

-

Retroviral vector encoding BCR-ABL (e.g., MSCV-BCR-ABL-IRES-GFP)

-

Retrovirus packaging cell line (e.g., HEK293T)

-

Transfection reagent

-

Culture medium (e.g., IMDM) supplemented with cytokines (SCF, Flt3, IL-3, IL-6)

-

Lineage cell depletion kit

-

Retronectin-coated plates

-

Irradiator for sublethal irradiation

-

Standard cell culture and animal handling equipment

Procedure:

-

Virus Production: Transfect the packaging cell line with the BCR-ABL retroviral vector to produce viral particles. Collect and filter the viral supernatant.[5]

-

Donor Mouse Preparation: Euthanize donor mice and harvest bone marrow from the femurs and tibiae.

-

Hematopoietic Stem Cell Isolation: Prepare a single-cell suspension of the bone marrow and enrich for lineage-negative (Lin-) hematopoietic stem and progenitor cells using a lineage cell depletion kit.[5]

-

Transduction:

-

Plate the isolated Lin- cells on retronectin-coated plates.

-

Culture the cells overnight in cytokine-supplemented medium.

-

On the following two days, replace 50% of the culture medium with the viral supernatant twice daily.[5]

-

-

Recipient Mouse Preparation: Sublethally irradiate the recipient mice (e.g., 6 Gy) to facilitate engraftment of the transduced cells.[5]

-

Transplantation: Harvest the transduced cells, resuspend them in sterile PBS, and inject them intravenously into the irradiated recipient mice.

-

Monitoring: Monitor the mice for signs of leukemia, such as weight loss, ruffled fur, and enlarged spleen. Disease progression can be monitored by analyzing peripheral blood for the presence of GFP-positive leukemic cells via flow cytometry.

In Vivo Efficacy Study of this compound

This protocol outlines a general procedure for evaluating the efficacy of this compound in a murine leukemia model.

Materials:

-

Leukemic mice (established as per the protocol above or from a cell line-derived xenograft model)

-

This compound

-

Vehicle for drug formulation (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Calipers for tumor measurement (if applicable)

-

Equipment for blood collection and analysis (flow cytometry)

Procedure:

-

Animal Grouping: Once the leukemia is established (e.g., a certain percentage of leukemic cells in peripheral blood or palpable tumors), randomize the mice into treatment and control groups (e.g., n=8-10 per group).[3]

-

Drug Preparation: Prepare a stock solution of this compound and dilute it to the final desired concentration (e.g., 75 mg/kg) in the chosen vehicle. Prepare a vehicle-only solution for the control group.

-

Drug Administration: Administer this compound or vehicle to the respective groups via oral gavage once or twice daily for the duration of the study (e.g., 14 days).[3]

-

Monitoring and Data Collection:

-

Monitor the body weight and overall health of the mice daily.

-

Measure tumor volume with calipers 2-3 times per week if using a subcutaneous tumor model.

-

Collect peripheral blood samples periodically to quantify the leukemic burden by flow cytometry.

-

At the end of the study, or when humane endpoints are reached, euthanize the mice and collect tissues (e.g., spleen, bone marrow, liver) for further analysis (e.g., histology, flow cytometry).

-

-

Endpoint Analysis: The primary endpoint is typically overall survival.[3] Secondary endpoints can include tumor growth inhibition, reduction in leukemic cell burden in various tissues, and changes in relevant biomarkers.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a murine leukemia model.

Caption: A generalized workflow for preclinical evaluation of this compound.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Safety and efficacy of flumatinib as later-line therapy in patients with chronic myeloid leukemia | Haematologica [haematologica.org]

- 3. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chronic Myeloid Leukemia (CML) Mouse Model in Translational Research | Springer Nature Experiments [experiments.springernature.com]

- 5. Leukemia stem cells in a genetically defined murine model of blast-crisis CML - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of Flumatinib Mesylate-Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumatinib Mesylate is a potent, orally bioavailable tyrosine kinase inhibitor (TKI).[1] It selectively targets the BCR-ABL fusion protein, platelet-derived growth factor receptor (PDGFR), and c-Kit (CD117).[1][2] The aberrant signaling cascades initiated by these kinases are critical drivers in the pathogenesis of various malignancies, most notably Chronic Myeloid Leukemia (CML) and certain gastrointestinal stromal tumors (GISTs).[3][4][5] this compound exerts its antineoplastic activity by blocking the ATP binding site of these kinases, thereby inhibiting their catalytic activity and preventing the phosphorylation of downstream effector proteins. This action effectively halts the pro-proliferative and anti-apoptotic signals that drive cancer cell growth and survival.[4]

Western blot analysis is an indispensable immunodetection technique to elucidate the mechanism of action of drugs like this compound. It allows for the sensitive and specific quantification of changes in the expression and phosphorylation status of key proteins within the targeted signaling pathways. By examining the levels of phosphorylated (activated) and total protein for targets such as BCR-ABL, c-Kit, and their downstream mediators like STAT3 and ERK1/2, researchers can directly assess the pharmacodynamic effects of this compound on cancer cells.[3][5]

These application notes provide a detailed protocol for performing Western blot analysis on cell lines treated with this compound, along with representative data and visual diagrams of the affected signaling pathways.

Key Signaling Pathways Affected by this compound

This compound primarily inhibits the BCR-ABL and c-Kit signaling pathways. The diagram below illustrates the key components of these pathways and the inhibitory action of Flumatinib.

Caption: this compound Inhibition of BCR-ABL and c-Kit Signaling Pathways.

Data Presentation: Quantitative Western Blot Analysis

The following tables summarize the expected outcomes of Western blot analysis on sensitive cancer cell lines treated with varying concentrations of this compound for 4 hours. Data is presented as a relative change in the phosphorylation of key signaling proteins.

Table 1: Effect of this compound on Phosphorylation of c-Kit and Downstream Effectors in 32D-V559D Cells

| Target Protein | Flumatinib Conc. (nM) | Change in Phosphorylation Level | Reference |

| p-c-Kit (Tyr703) | 0 (Control) | Baseline | [3] |

| 10 | Dose-dependent reduction | [3] | |

| 100 | Strong inhibition | [3] | |

| 1000 | Abolished phosphorylation | [3] | |

| p-ERK1/2 (Thr202/Tyr204) | 0 (Control) | Baseline | [3] |

| 10 | Dose-dependent reduction | [3] | |

| 100 | Strong inhibition | [3] | |

| 1000 | Abolished phosphorylation | [3] | |

| p-STAT3 (Tyr705) | 0 (Control) | Baseline | [3] |

| 10 | Dose-dependent reduction | [3] | |

| 100 | Strong inhibition | [3] | |

| 1000 | Abolished phosphorylation | [3] |

Table 2: Effect of this compound on Imatinib-Resistant 32D-V559D + Y823D Cells

| Target Protein | Flumatinib Conc. (nM) | Change in Phosphorylation Level | Reference |

| p-c-Kit (Tyr703) | 0 (Control) | Baseline | [3] |

| 100 | Significant inhibition | [3] | |

| 1000 | Strong inhibition | [3] | |

| p-ERK1/2 (Thr202/Tyr204) | 0 (Control) | Baseline | [3] |

| 100 | Significant inhibition | [3] | |

| 1000 | Strong inhibition | [3] | |

| p-STAT3 (Tyr705) | 0 (Control) | Baseline | [3] |

| 100 | Significant inhibition | [3] | |

| 1000 | Strong inhibition | [3] |

Experimental Protocols

A generalized workflow for Western blot analysis is depicted below, followed by a detailed, step-by-step protocol.

References

- 1. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Flumatinib Mesylate in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumatinib Mesylate is a potent, second-generation oral tyrosine kinase inhibitor (TKI).[1][2][3] It is structurally based on imatinib and demonstrates greater selectivity and potency against specific molecular targets.[2][3] Flumatinib is a selective inhibitor of BCR-ABL, platelet-derived growth factor receptor (PDGFR), and c-KIT.[4][5][6] These characteristics make it a subject of significant interest in preclinical and clinical research, particularly for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1][4][5] In vitro studies have shown that flumatinib can overcome resistance to other TKIs, such as imatinib and sunitinib, especially in the context of certain KIT mutations.[4][5] This document provides detailed application notes and protocols for the administration of this compound in animal studies, designed to guide researchers in pharmacology, oncology, and drug development.

Data Presentation

Pharmacokinetic Parameters

Flumatinib is rapidly absorbed after oral administration in animal models.[1] Preclinical studies in rats indicated that the peak plasma concentration is reached at an average of 5 hours, with a mean elimination half-life of 7.32 hours.[1] The drug is widely distributed in various tissues, with higher concentrations found in the gastrointestinal tract, respiratory tract, liver, kidney, and reproductive organs compared to plasma.[1]

Table 1: Pharmacokinetic Parameters of Flumatinib in Animal Models

| Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |

| Rat | Not Specified | Not Specified | ~5 | Not Specified | 7.32 | [1] |

| Mouse (with 32D-V559D + Y823D tumors) | 75 mg/kg (single dose) | ~1500 (Plasma) | ~4 | >10000 (Plasma) | Not Specified | [4][6][7] |

| Mouse (with 32D-V559D + Y823D tumors) | 75 mg/kg (single dose) | ~5000 (Tumor) | ~8 | >40000 (Tumor) | Not Specified | [4][6][7] |

Note: Data for mice is estimated from graphical representations in the cited literature.

In Vivo Efficacy

Flumatinib has demonstrated significant antitumor efficacy in animal models, particularly in those resistant to other TKIs.

Table 2: Efficacy of Flumatinib in a Xenograft Mouse Model (32D-V559D + Y823D cells)

| Treatment Group | Dose | Administration Route | Duration | Outcome | Reference |

| Vehicle | - | Oral Gavage | 14 days | Tumor Growth | [4][7] |

| Imatinib | 150 mg/kg | Oral Gavage | 14 days | Less effective than Flumatinib | [4][7] |

| Flumatinib | 75 mg/kg | Oral Gavage | 14 days | Superior efficacy in inhibiting tumor growth | [4][7] |

| Sunitinib | 50 mg/kg | Oral Gavage | 14 days | Less effective than Flumatinib | [4][7] |

Signaling Pathways and Experimental Workflows

Flumatinib Target Signaling Pathways

Caption: Flumatinib inhibits key signaling pathways in cancer.

Experimental Workflow: In Vivo Efficacy Study

Caption: Workflow for a typical in vivo efficacy study.

Experimental Workflow: Pharmacokinetic/Pharmacodynamic (PK/PD) Study

Caption: Workflow for a combined PK/PD animal study.

Experimental Protocols

Animal Models

-

Species: Mice (e.g., BALB/c nude) or rats are commonly used.[4][7][8][9]

-

Xenograft Model: For efficacy studies, tumor models can be established by subcutaneously injecting cancer cells (e.g., 32D cells transformed with specific KIT mutants) into the flank of the mice.[4][7]

-

Animal Care: All animal experiments should be conducted in accordance with the Institutional Animal Care and Use Committee (IACUC) guidelines.

Drug Preparation and Administration

-

Formulation: this compound is typically formulated for oral administration. A common vehicle is a solution of 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water.

-

Preparation Protocol:

-

Weigh the required amount of this compound powder based on the dosing schedule and number of animals.

-

Prepare the vehicle solution (0.5% CMC-Na).

-

Gradually add the this compound powder to the vehicle while vortexing or stirring to ensure a uniform suspension.

-

Prepare the suspension fresh daily before administration.

-

-

Administration:

In Vivo Efficacy Study Protocol

-

Cell Culture: Culture the desired cancer cell line (e.g., 32D-V559D+Y823D) under appropriate conditions.[4][7]

-

Implantation: Subcutaneously inject a suspension of the cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the right flank of each mouse.

-

Tumor Monitoring: Measure tumor dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization: Once tumors reach a predetermined size (e.g., 300-400 mm³), randomize the mice into treatment groups (typically 8-10 mice per group).[4]

-

Treatment: Administer this compound or vehicle control by oral gavage daily for the duration of the study (e.g., 14 days).[4][7]

-

Data Collection: Continue to measure tumor volume and body weight every 2-3 days. Monitor for any signs of toxicity.

-

Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size, or based on other predefined criteria. Euthanize animals and collect tumors for further analysis if required.

Pharmacokinetic (PK) Study Protocol

-

Animal Groups: Use non-tumor-bearing or tumor-bearing animals as required for the study design.

-

Drug Administration: Administer a single oral dose of this compound.[4][6][7]

-

Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) into heparinized tubes at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[4]

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.[4]

-

Tissue Distribution (Optional): At the end of the time course, euthanize animals and collect relevant tissues.

-

Bioanalysis: Analyze the concentration of Flumatinib and its metabolites in plasma and tissue homogenates using a validated method like LC-MS/MS.

Pharmacodynamic (PD) Study Protocol

-

Study Design: Follow a similar procedure as the PK study, using tumor-bearing animals.

-

Sample Collection: At specified time points after a single dose or at the end of a multi-dose study, euthanize the animals and excise the tumors.[6][7]

-

Tissue Processing: Immediately snap-freeze the tumor tissue in liquid nitrogen or process it for protein extraction.

-

Analysis:

Toxicology and Safety Assessment

During in vivo studies, it is crucial to monitor for potential toxicities.

-

Clinical Observations: Daily observation of animals for changes in behavior, appearance, and activity.

-